

# Application Notes and Protocols for AT7519 Mesylate in In Vivo Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. Its mechanism of action involves the disruption of cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis in cancer cells. These characteristics make AT7519 a subject of interest in preclinical and clinical cancer research. These application notes provide a comprehensive overview of the in vivo use of AT7519 mesylate, including dosage regimens, experimental protocols, and the underlying signaling pathways.

## Quantitative Data Summary

The following tables summarize the dosages of AT7519 mesylate used in various in vivo animal studies.

Table 1: AT7519 Mesylate Dosage in Murine Xenograft Models

| Cancer Type              | Animal Model   | Route of Administration                      | Dosage             | Dosing Schedule                                                            | Outcome                                                                         |
|--------------------------|----------------|----------------------------------------------|--------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Colon Cancer (HCT116)    | SCID Mice      | Intraperitoneal (i.p.) or Intravenous (i.v.) | 4.6 and 9.1 mg/kg  | Twice daily for 9 consecutive days                                         | Tumor growth inhibition and regression[1]                                       |
| Colon Cancer (HT29)      | SCID Mice      | Intraperitoneal (i.p.)                       | 5 and 7.5 mg/kg    | Twice daily for 9 consecutive days                                         | Tumor growth inhibition; complete regression in some mice at the higher dose[1] |
| Multiple Myeloma (MM.1S) | SCID Mice      | Intraperitoneal (i.p.)                       | 15 mg/kg           | Once daily, 5 days/week for 2 weeks OR once daily, 3 days/week for 4 weeks | Inhibition of tumor growth and prolonged survival[2]                            |
| Neuroblastoma (AMC711T)  | NMRI Nude Mice | Intraperitoneal (i.p.)                       | 5, 10, or 15 mg/kg | Daily, 5 days on/2 days off for 3 weeks                                    | Dose-dependent tumor growth inhibition[3]                                       |
| Glioblastoma (U87MG)     | Nude Mice      | Intraperitoneal (i.p.)                       | 20 mg/kg           | Once daily for 3 weeks                                                     | Significant reduction in tumor volume and weight[4]                             |

## Signaling Pathway

AT7519 exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. The diagram below illustrates the primary signaling pathways affected by AT7519.



[Click to download full resolution via product page](#)

Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

## Experimental Protocols

This section provides a detailed methodology for a typical *in vivo* efficacy study using a xenograft mouse model.

## Formulation of AT7519 Mesylate for In Vivo Administration

AT7519 mesylate can be formulated for intraperitoneal injection as follows:

- For Saline Formulation:
  - Dissolve AT7519 mesylate directly in sterile 0.9% saline to the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL)[3].

- Ensure complete dissolution by vortexing or gentle warming.
- Filter the solution through a 0.22 µm sterile filter before injection.
- For Co-solvent Formulation:
  - Prepare a stock solution of AT7519 in DMSO.
  - For a 1 mL final working solution, add 20 µL of a 50 mg/mL DMSO stock solution to 300 µL of PEG300 and mix until clear.
  - Add 20 µL of Tween80 to the mixture and mix until clear.
  - Add 660 µL of ddH<sub>2</sub>O to bring the final volume to 1 mL.
  - This solution should be used immediately.

## In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical workflow for assessing the anti-tumor efficacy of AT7519 in a subcutaneous xenograft model.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo xenograft study.

**Detailed Steps:**

- **Tumor Cell Culture:** Culture human cancer cells (e.g., HCT116, MM.1S) in appropriate media and conditions until they reach the logarithmic growth phase.
- **Animal Acclimatization:** House immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old) in a pathogen-free environment for at least one week to allow for acclimatization.
- **Subcutaneous Tumor Implantation:**
  - Harvest and resuspend the tumor cells in a suitable medium (e.g., serum-free RPMI 1640 or a mixture with Matrigel).
  - Subcutaneously inject the cell suspension (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization into Treatment Groups:** Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (n=6-10 mice per group).
- **AT7519 Administration:**
  - Administer AT7519 or vehicle control via the chosen route (e.g., intraperitoneal injection).
  - Follow the specified dosing schedule (e.g., 15 mg/kg, once daily, 5 days/week).
- **Continued Tumor and Body Weight Monitoring:** Continue to measure tumor volume and monitor the body weight and overall health of the animals regularly throughout the study.
- **Study Endpoint and Tissue Collection:**
  - The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
  - At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, western blotting).

## Pharmacokinetics and Tolerability

- Pharmacokinetics: In mice, AT7519 has a plasma half-life of approximately 1.1 hours. The bioavailability following intraperitoneal administration is nearly complete[1].
- Tolerability: The described doses in mice are generally well-tolerated[1]. However, in clinical trials with human subjects, dose-limiting toxicities have been observed, including mucositis, febrile neutropenia, fatigue, and QTc prolongation[5][6]. Careful monitoring of animal health is crucial during in vivo studies.

## Conclusion

AT7519 mesylate has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The provided dosage information and protocols offer a foundation for designing and conducting in vivo studies to further evaluate the therapeutic potential of this multi-CDK inhibitor. Researchers should carefully consider the specific tumor model and experimental objectives when selecting the optimal dosage and administration schedule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [astx.com](http://astx.com) [astx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AT7519 Mesylate in In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1666107#at7519-mesylate-dosage-for-in-vivo-animal-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)